Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate
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Overview
Description
Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-2-spiro[1-(benzyl)piperidin-4-yl]-1,3-benzothiazole
- Phthalimide-containing benzothiazole
Uniqueness
Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential pharmacological activities .
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c24-20(25-14-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)21(15-23-19)10-12-22-13-11-21/h1-9,19,22-23H,10-15H2 |
InChI Key |
QRCHRCKZNYIPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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